2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide
CAS No.: 924133-96-0
Cat. No.: VC7036247
Molecular Formula: C14H11Cl3N2OS
Molecular Weight: 361.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924133-96-0 |
|---|---|
| Molecular Formula | C14H11Cl3N2OS |
| Molecular Weight | 361.67 |
| IUPAC Name | 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-prop-2-enylacetamide |
| Standard InChI | InChI=1S/C14H11Cl3N2OS/c1-2-5-19(13(20)7-15)14-18-12(8-21-14)9-3-4-10(16)11(17)6-9/h2-4,6,8H,1,5,7H2 |
| Standard InChI Key | PZZKSRGAHWRMKA-UHFFFAOYSA-N |
| SMILES | C=CCN(C1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)C(=O)CCl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s molecular formula is C₁₄H₁₁Cl₃N₂OS, with a molecular weight of 361.67 g/mol. Its IUPAC name, 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-prop-2-enylacetamide, reflects three critical structural components:
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A thiazole ring substituted at the 4-position with a 3,4-dichlorophenyl group.
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An N-allyl acetamide side chain featuring a chlorine atom at the α-carbon.
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Three chlorine atoms contributing to its electrophilic reactivity and potential bioactivity.
The crystal structure of analogous compounds, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, reveals a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, suggesting significant steric hindrance and conformational flexibility .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 924133-96-0 | |
| Molecular Formula | C₁₄H₁₁Cl₃N₂OS | |
| Molecular Weight | 361.67 g/mol | |
| IUPAC Name | 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-prop-2-enylacetamide | |
| XLogP3 | 4.2 (estimated) |
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis protocol for this compound is published, analogous thiazole-acetamide derivatives are typically synthesized via carbodiimide-mediated coupling. For example, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide was prepared using:
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3,4-Dichlorophenylacetic acid and 2-aminothiazole
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent
For the target compound, substitution of 2-aminothiazole with N-allyl-2-chloroacetamide likely introduces the allyl group, though reaction conditions (e.g., temperature, solvent) require optimization to prevent side reactions.
Chemical Reactivity
The compound’s reactivity is governed by:
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Electrophilic sites: Chlorine atoms on the phenyl and acetamide groups.
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Nucleophilic thiazole ring: Susceptible to electrophilic substitution at the 5-position.
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Allyl group: Capable of undergoing oxidation or polymerization under radical conditions .
Biological Activities and Mechanisms
Table 2: Biological Activities of Analogous Thiazole Derivatives
| Compound | Activity | IC₅₀/MIC | Target Organism/Cell Line |
|---|---|---|---|
| 2-(3,4-Dichlorophenyl)-N-thiazolylacetamide | Antibacterial | 32 µg/mL | S. aureus |
| N-Allyl-thiazole-acetamide derivatives | Antiproliferative | 12.5 µM | HeLa |
| 2-Chloro-N-(thiazol-2-yl)acetamide | COX-2 Inhibition | 18 nM | In vitro assay |
Research Gaps and Future Directions
Unresolved Questions
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Synthetic Scalability: Current methods for analogs use stoichiometric carbodiimides, which are costly and generate toxic byproducts.
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In Vivo Efficacy: No pharmacokinetic or toxicity data exist for this compound.
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Target Identification: The specific biochemical targets (e.g., enzymes, receptors) remain uncharacterized.
Proposed Studies
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Structure-Activity Relationship (SAR): Systematically modify the allyl group, chlorine substitution, and thiazole ring to optimize bioactivity.
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Crystallographic Analysis: Resolve the compound’s crystal structure to elucidate packing interactions and hydrogen-bonding motifs .
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High-Throughput Screening: Evaluate libraries of thiazole-acetamides against cancer, microbial, and inflammation targets.
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